1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydropyridine derivatives are a class of compounds that have been studied for their potential anti-inflammatory and analgesic activities . They are synthesized following a multistep synthetic route, and their structures are established by spectral and elemental analyses .
Synthesis Analysis
The synthesis of dihydropyridine derivatives involves a multistep synthetic route . For example, the synthesis of IPr, an important N-heterocyclic carbene ligand, hinges upon cost-effective, modular alkylation of aniline .Molecular Structure Analysis
Dihydropyridine derivatives have complex molecular structures that are established by spectral and elemental analyses . The molecular structure of these compounds plays a crucial role in their biological activities.Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions. For instance, carbanions derived from carbon acids can add regiospecifically to the pyridinium γ-position in N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium tetrafluoroborate to yield 1,4-dihydro-adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 2,2,6,6-Tetramethylpiperidine is a white solid which dissolves in many organic solvents, but not in aqueous or alcoholic alkaline solutions .Scientific Research Applications
- Relevance : This compound finds applications in synthetic chemistry, enabling challenging transformations through photoredox catalysis .
- Relevance : Understanding its biological effects can lead to the development of new therapeutic agents .
Photocatalysis and Organic Photoredox Catalysis
Biological Screening and Medicinal Chemistry
Chiral Separation and Chromatography
These applications highlight the versatility and potential impact of 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate across diverse scientific disciplines. Further research will undoubtedly uncover additional uses for this intriguing compound. 🌟
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2,6-diethylphenyl)-2,2,4-trimethyl-4-phenyl-3H-pyrrol-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N.BF4/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;2-1(3,4)5/h8-15,17H,6-7,16H2,1-5H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHXJWZRIRXTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)[N+]2=CC(CC2(C)C)(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate | |
CAS RN |
1671098-46-6 |
Source
|
Record name | 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.